molecular formula C20H25BrClN3O4S B2616113 2-bromo-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride CAS No. 1215730-64-5

2-bromo-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride

Cat. No.: B2616113
CAS No.: 1215730-64-5
M. Wt: 518.85
InChI Key: ACMCVMCTDQUPBD-UHFFFAOYSA-N
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Description

2-bromo-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride typically involves multiple steps:

    Sulfonylation: The sulfonyl group is introduced by reacting 4-methoxyphenyl with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like pyridine.

    Piperazine Coupling: The piperazine ring is coupled with the sulfonylated intermediate using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    Final Assembly: The final compound is assembled by reacting the brominated benzamide with the piperazine-sulfonyl intermediate under appropriate conditions, followed by hydrochloride salt formation through the addition of hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The methoxyphenyl and sulfonyl groups can participate in oxidation and reduction reactions, respectively. For example, the methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

    Substitution: Products depend on the nucleophile used, such as azido or thiocyanato derivatives.

    Oxidation: Hydroxylated derivatives of the methoxyphenyl group.

    Hydrolysis: Corresponding carboxylic acids and amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound’s piperazine moiety is of particular interest due to its presence in many pharmacologically active compounds. It can be used in the development of new drugs targeting various biological pathways.

Medicine

The compound’s potential medicinal applications include its use as a precursor for drugs with anti-inflammatory, anti-cancer, or anti-microbial properties. The sulfonyl and piperazine groups are known to enhance the bioactivity of pharmaceutical agents.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique structure may impart desirable properties to polymers or other advanced materials.

Mechanism of Action

The mechanism by which 2-bromo-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperazine ring can enhance binding affinity to biological targets, while the sulfonyl group can improve solubility and stability.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-N-(2-(4-(phenylsulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride: Similar structure but lacks the methoxy group.

    N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-2-bromobenzamide hydrochloride: Similar structure but lacks the sulfonyl group.

Uniqueness

The presence of both the methoxyphenyl and sulfonyl groups in 2-bromo-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride makes it unique. These groups can enhance the compound’s pharmacokinetic properties and biological activity, making it a valuable compound for research and development.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

2-bromo-N-[2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]ethyl]benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24BrN3O4S.ClH/c1-28-16-6-8-17(9-7-16)29(26,27)24-14-12-23(13-15-24)11-10-22-20(25)18-4-2-3-5-19(18)21;/h2-9H,10-15H2,1H3,(H,22,25);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACMCVMCTDQUPBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCNC(=O)C3=CC=CC=C3Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25BrClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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